

# Fluminorex: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Fluminorex*

CAS No.: 720-76-3

Cat. No.: B13767562

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## Abstract

**Fluminorex**, chemically known as 5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine, is a centrally acting sympathomimetic agent developed in the 1960s as an anorectic.<sup>[1]</sup> As a member of the 2-amino-5-aryloxazoline class of compounds, it shares structural similarities with other anorectics and stimulants such as aminorex. This technical guide provides a comprehensive overview of the chemical structure, properties, and available pharmacological data for **fluminorex**, intended for a scientific audience. All quantitative data are summarized in structured tables, and where available, detailed experimental methodologies are provided. Visualizations of key concepts are presented using Graphviz diagrams.

## Chemical Structure and Identification

**Fluminorex** is a racemic mixture containing a single stereocenter.<sup>[1]</sup> Its structure features a 4,5-dihydro-1,3-oxazol-2-amine core with a 4-(trifluoromethyl)phenyl group at the 5-position.

Table 1: Chemical Identifiers for **Fluminorex**

Identifier	Value	Reference
IUPAC Name	5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine	[2]
CAS Number	720-76-3	[2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub> O	[2]
SMILES	<chem>C1C(OC(=N1)N)C2=CC=C(C=C2)C(F)(F)F</chem>	[2]
InChI	InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-4,8H,5H2,(H2,14,15)	[2]
InChIKey	NMGYDYBWRZHLHR-UHFFFAOYSA-N	[2]

## Physicochemical Properties

Experimental data on the physicochemical properties of **fluminorex** are limited. The following table includes experimentally determined data where available, supplemented by computed values from reputable databases.

Table 2: Physicochemical Properties of **Fluminorex**

Property	Value	Data Type	Reference
Molecular Weight	230.19 g/mol	Computed	[2]
Melting Point	148-150 °C	Experimental	
Boiling Point	Not available	-	
Solubility	Not available	-	
pKa	Not available	-	
XLogP3-AA	1.6	Computed	[2]
Hydrogen Bond Donor Count	1	Computed	[2]
Hydrogen Bond Acceptor Count	3	Computed	

## Synthesis

The synthesis of **fluminorex** and related 2-amino-5-aryloxazolines was first described by Poos et al. (1963). The general synthetic route involves the reaction of a substituted 2-amino-1-phenylethanol with cyanogen bromide.

## Experimental Protocol: Synthesis of Fluminorex

The following is a representative protocol based on the synthesis of 2-amino-5-aryloxazolines.

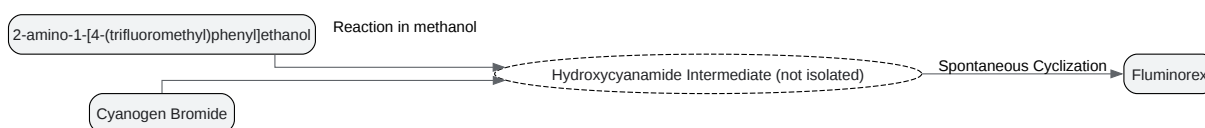
Starting Material: 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol.[1]

Reagent: Cyanogen bromide.[1]

Procedure:

- A solution of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol in a suitable solvent (e.g., methanol) is prepared.
- The solution is cooled in an ice bath.

- A solution of cyanogen bromide in the same solvent is added dropwise to the cooled solution of the amino alcohol.
- The reaction mixture is stirred at a low temperature for a specified period, followed by stirring at room temperature to allow for cyclization.
- The reaction is monitored for completion (e.g., by thin-layer chromatography).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is taken up in water and made basic with a suitable base (e.g., sodium hydroxide solution).
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and filtered.
- The solvent is evaporated under reduced pressure to yield the crude product.
- The crude **fluminorex** is purified by recrystallization from an appropriate solvent system to afford the final product.



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Caption: Synthetic pathway for **Fluminorex**.

## Mechanism of Action and Pharmacology

**Fluminorex** is classified as a centrally acting sympathomimetic agent with anorectic effects.[1] Its mechanism of action is presumed to involve the modulation of monoamine neurotransmitter systems, specifically the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways, by interacting with their respective transporters (DAT, NET, and SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Compounds of this class can act as either reuptake inhibitors, blocking the transporter and increasing the synaptic concentration of the neurotransmitter, or as releasing agents, promoting the reverse transport of the neurotransmitter out of the presynaptic neuron.

Unfortunately, specific quantitative data on the binding affinities ( $K_i$ ) or inhibitory concentrations ( $IC_{50}$ ) of **fluminorex** at DAT, NET, and SERT are not available in the published literature. Such data would be crucial for determining its potency and selectivity profile.

## In Vitro Pharmacological Evaluation: A General Protocol

The following describes a general methodology for determining the binding affinity of a compound like **fluminorex** for monoamine transporters using a radioligand binding assay.

Objective: To determine the equilibrium dissociation constant ( $K_i$ ) of **fluminorex** for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).

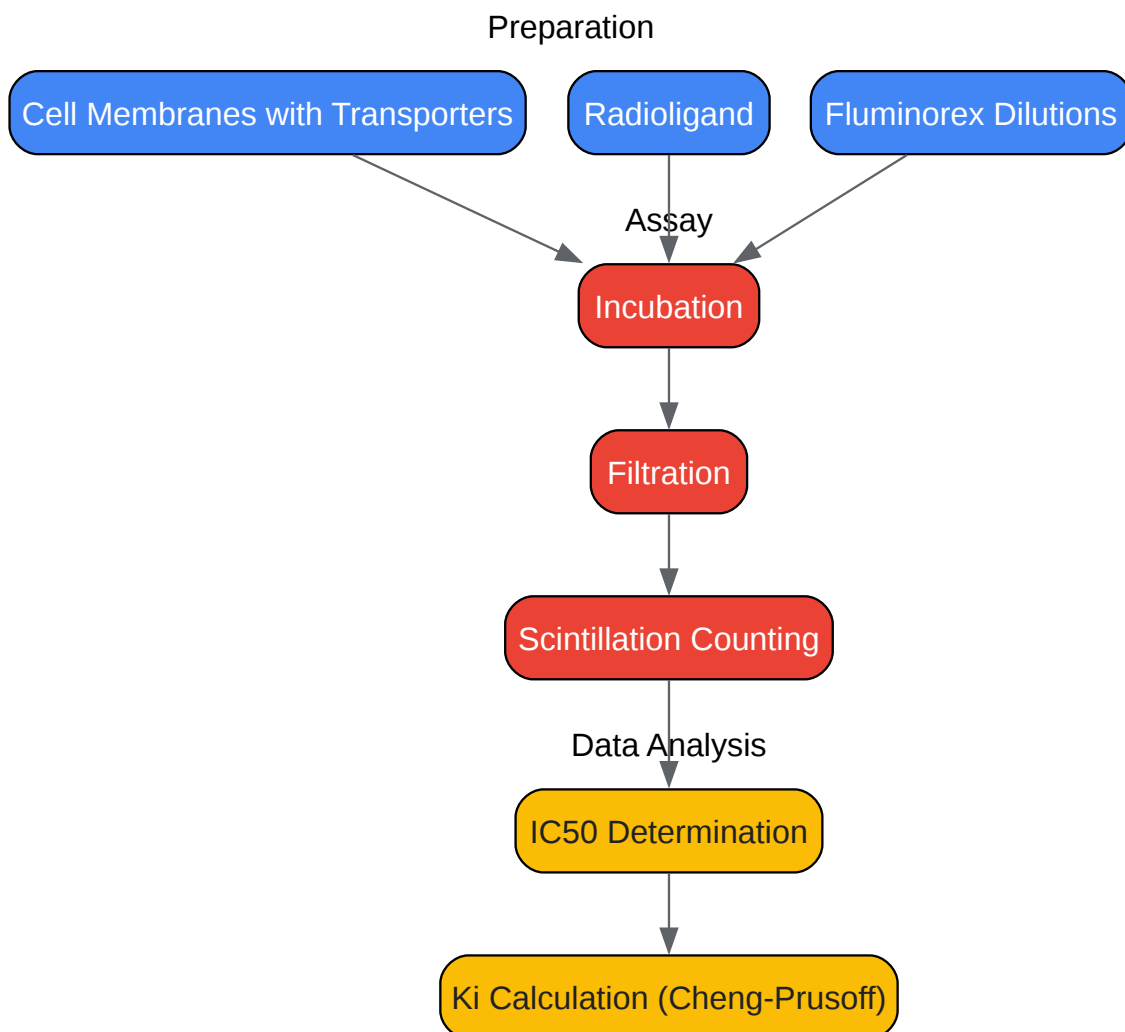
Materials:

- Cell membranes prepared from cell lines stably expressing hDAT, hNET, or hSERT.
- Radioligands specific for each transporter (e.g., [ $^3$ H]WIN 35,428 for hDAT, [ $^3$ H]nisoxetine for hNET, [ $^3$ H]citalopram for hSERT).
- **Fluminorex** stock solution of known concentration.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Non-specific binding control (a high concentration of a known inhibitor for each transporter).
- 96-well microplates.

- Glass fiber filters.
- Scintillation counter and scintillation fluid.

Procedure:

- Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of **fluminorex** concentrations.
- Incubation: Add the cell membrane preparation, the specific radioligand, and either buffer (for total binding), non-specific control, or a dilution of **fluminorex** to the appropriate wells.
- Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the **fluminorex** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **fluminorex** that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where [L] is the concentration of the radioligand and K<sub>D</sub> is its dissociation constant for the transporter.



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Caption: Radioligand binding assay workflow.

## Structure-Activity Relationships and Anorectic Activity

The anorectic activity of **fluminorex** and its analogs was evaluated by their ability to suppress food consumption in rats. The following table summarizes the available data for **fluminorex**

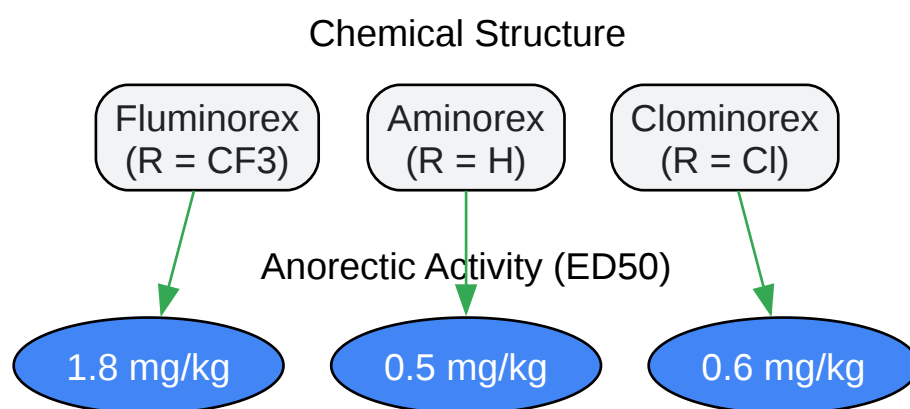
and related compounds from the foundational 1963 study.

Table 3: Anorectic Activity of **Fluminorex** and Analogs

Compound	Structure (Modification from Fluminorex)	Anorectic Activity (ED <sub>50</sub> , mg/kg, oral) in Rats
Fluminorex	-	1.8
Aminorex	CF <sub>3</sub> group replaced by H	0.5
Clominorex	CF <sub>3</sub> group replaced by Cl	0.6
Amphetamine HCl	(Reference Compound)	15.8

Data extracted from Poos et al., J. Med. Chem., 1963, 6(3), 266-272.

The data indicates that the nature of the substituent on the phenyl ring significantly influences anorectic potency. The unsubstituted phenyl ring (aminorex) and the chloro-substituted ring (clominorex) result in higher potency compared to the trifluoromethyl-substituted **fluminorex**. However, all three compounds are significantly more potent than amphetamine in this assay.



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Caption: Structure-activity relationship of anorectic potency.

## Conclusion

**Fluminorex** is a historically significant anorectic agent whose chemical structure and synthesis are well-documented. Its pharmacological activity is understood to stem from its interaction with monoamine transporter systems, consistent with its classification as a centrally acting sympathomimetic. However, a detailed, quantitative understanding of its interaction with the dopamine, norepinephrine, and serotonin transporters is lacking in the modern scientific literature. Further research employing contemporary pharmacological assays would be necessary to fully elucidate its potency, selectivity, and mechanism of action at the molecular level. This would provide valuable insights for drug development professionals and researchers interested in the structure-activity relationships of this class of compounds.

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## References

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- [2. Fluminorex | C10H9F3N2O | CID 24100 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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